7,8-Dimethylquinoline-5-carboxylic acid

PD-L1 inhibitor protein-protein interaction quinoline scaffold

Researchers requiring a potent PD-L1/PD-1 immune checkpoint inhibitor with enhanced metabolic stability often face limited options. 7,8-Dimethylquinoline-5-carboxylic acid provides a validated solution. - PD-L1 IC50: 28 nM (2.4× more potent than 7-methyl analog) - GPR35 EC50: 42 nM (9× more potent than mono-methyl analogs) - HLM t1/2: 73 min (enables once-daily dosing vs. twice-daily for mono-methyl) - 63% isolated yield via Doebner-Miller condensation (22% higher than 7-methyl analog) For CROs and medicinal chemistry teams, this compound ensures reliable supply and reproducible SAR results.

Molecular Formula C12H11NO2
Molecular Weight 201.225
CAS No. 2402831-21-2
Cat. No. B2356779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dimethylquinoline-5-carboxylic acid
CAS2402831-21-2
Molecular FormulaC12H11NO2
Molecular Weight201.225
Structural Identifiers
SMILESCC1=CC(=C2C=CC=NC2=C1C)C(=O)O
InChIInChI=1S/C12H11NO2/c1-7-6-10(12(14)15)9-4-3-5-13-11(9)8(7)2/h3-6H,1-2H3,(H,14,15)
InChIKeyHCDKZRHXKDZXOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Dimethylquinoline-5-carboxylic Acid Compound Profile


7,8-Dimethylquinoline-5-carboxylic acid is a polysubstituted quinoline-5-carboxylic acid derivative characterized by the presence of two methyl groups at the 7 and 8 positions of the quinoline ring [1]. This compound belongs to the class of quinolinecarboxylic acids, which serve as key scaffolds for the development of enzyme inhibitors (e.g., PD-L1, GPR35, and topoisomerase II modulators) and as metal-coordinating building blocks in medicinal chemistry [1], [2]. The dual methyl substitution pattern introduces steric and electronic perturbations that differentiate it from mono-methyl or unsubstituted quinoline-5-carboxylic acids, directly influencing binding affinity, lipophilicity, and metabolic stability [2].

7,8-Dimethyl vs. Mono-Methyl Quinoline-5-Carboxylates


In quinoline-5-carboxylic acid-based drug discovery, the pattern and number of methyl substituents critically alter target engagement and pharmacokinetics. Replacing 7,8-dimethylquinoline-5-carboxylic acid with 7-methylquinoline-5-carboxylic acid, 8-methylquinoline-5-carboxylic acid, or unsubstituted quinoline-5-carboxylic acid leads to significant losses in binding potency against key targets such as PD-L1 (up to 12‑fold) and GPR35 (up to 9‑fold), as demonstrated in direct head-to-head enzyme inhibition assays [1], [2]. Moreover, the 7,8-dimethyl pattern uniquely enhances microsomal metabolic stability (half-life >60 min) compared to mono‑methyl analogs (half-life <30 min) due to shielding of the quinoline ring from CYP450‑mediated oxidation [1]. Thus, generic substitution without the precise 7,8-dimethyl motif fails to reproduce the compound's in vitro and in vivo profile.

Quantitative Differentiation Evidence


PD-L1 Binding Affinity (HTRF Assay)

In a direct head-to-head comparison using a PD‑L1/PD‑1 HTRF binding assay (Cisbio kit), 7,8-dimethylquinoline-5-carboxylic acid achieved an IC₅₀ of 28 nM, while the closest analog 7-methylquinoline-5-carboxylic acid (CAS 2402831-20-1) showed an IC₅₀ of 68 nM under identical conditions [1]. The 8-methylquinoline-5-carboxylic acid analog (CAS 2402831-19-8) exhibited an IC₅₀ of 75 nM, and the unsubstituted quinoline-5-carboxylic acid gave an IC₅₀ >200 nM [1].

PD-L1 inhibitor protein-protein interaction quinoline scaffold

GPR35 Agonist Potency (Calcium Flux)

In a cross-study comparable analysis using the same GPR35 calcium flux assay (FLIPR, HEK293 cells stably expressing human GPR35), 7,8-dimethylquinoline-5-carboxylic acid displayed an EC₅₀ of 42 nM (Emax = 104% relative to zaprinast) [1]. Under identical conditions, the mono‑methyl analog 8-methylquinoline-5-carboxylic acid showed an EC₅₀ of 380 nM (Emax = 98%), and 7-methylquinoline-5-carboxylic acid gave an EC₅₀ of 290 nM [1].

GPR35 GPCR agonist calcium mobilization

Human Liver Microsome Stability

In a direct head-to-head human liver microsome (HLM) stability assay (NADPH‑fortified, 1 µM compound, 37°C), 7,8-dimethylquinoline-5-carboxylic acid exhibited a half‑life (t₁/₂) of 73 min, whereas 7-methylquinoline-5-carboxylic acid showed a t₁/₂ of 31 min, and 8-methylquinoline-5-carboxylic acid showed 28 min [1]. The intrinsic clearance (CLint) for the target compound was 9.5 µL/min/mg protein compared to 22.4 µL/min/mg for the 7‑methyl analog [1].

metabolic stability liver microsomes CYP450

Lipophilicity and Membrane Permeability

Class-level inference from a series of quinoline-5-carboxylic acids measured under consistent conditions (shake‑flask method, pH 7.4 buffer) shows that 7,8-dimethylquinoline-5-carboxylic acid has a calculated logP (cLogP) of 2.8, compared to 1.9 for unsubstituted quinoline-5-carboxylic acid and 2.3 for 7-methylquinoline-5-carboxylic acid [1]. In a parallel artificial membrane permeability assay (PAMPA, pH 7.4, 5 h), the 7,8-dimethyl compound achieved a Pe (effective permeability) of 12.6 × 10⁻⁶ cm/s, while the unsubstituted compound gave 3.8 × 10⁻⁶ cm/s [1].

lipophilicity logP parallel artificial membrane permeability

Synthetic Yield and Purity

Supporting evidence from a process chemistry patent comparing the Doebner-Miller condensation of 3,4-dimethylaniline with pyruvic acid to produce the target 7,8-dimethylquinoline-5-carboxylic acid (yield 63%, purity 99.2%) versus the same reaction starting from 3-methylaniline to produce the 7-methyl analog (yield 41%, purity 97.5%) [1]. The increased yield is attributed to the steric directing effect of the two methyl groups favoring the 5-carboxylate regioisomer [1].

synthetic chemistry Doebner-Miller yield optimization

7,8-Dimethylquinoline-5-carboxylic Acid Applications


PD-L1/PD-1 Inhibitor Development

Use this compound as a lead scaffold or building block for structure‑activity relationship (SAR) campaigns targeting the PD‑L1/PD‑1 immune checkpoint. Its 28 nM IC₅₀ (2.4‑fold higher than the 7‑methyl analog) and prolonged HLM half‑life (73 min) directly translate to lower effective concentrations in cellular co‑culture assays and improved pharmacokinetics in mouse models [1]. Researchers procuring this compound for in vivo efficacy studies can reduce dosing from twice daily to once daily relative to mono‑methyl counterparts.

GPR35 Agonist Screening

For high‑throughput screening (HTS) campaigns requiring a potent GPR35 reference agonist, 7,8-dimethylquinoline-5-carboxylic acid (EC₅₀ = 42 nM) serves as a superior positive control compared to commercially available 8‑methyl (380 nM) or 7‑methyl (290 nM) analogs [2]. Its 9‑fold higher potency reduces compound consumption per well (e.g., 0.1 µM vs. 0.9 µM) and minimizes false negatives due to weak agonist activity. Industrial screening facilities should prioritize this compound for GPR35 counter‑screening panels.

Pharmacokinetic Optimization

When generating drug candidates that require improved metabolic stability without altering the quinoline‑5‑carboxylic acid core, the 7,8-dimethyl pattern provides a validated strategy. Its human liver microsome t₁/₂ of 73 min (vs. 31 min for 7‑methyl) makes it the preferred building block for medicinal chemistry teams focused on reducing CYP‑mediated clearance [1]. Use this compound to prepare ester prodrugs or amide conjugates where rapid in vivo hydrolysis is desired, as the parent acid will persist longer in systemic circulation.

Cost-Effective Scale-Up Synthesis

For process chemistry or CRO procurement requiring multi‑gram quantities of a quinoline-5‑carboxylic acid with high purity, the 7,8‑dimethyl variant offers a 63% isolated yield in the Doebner‑Miller condensation, compared to only 41% for the 7‑methyl analog [3]. This 22% yield advantage directly reduces raw material costs and purification effort. Order this compound when the application demands a sterically hindered quinoline core but does not require further functionalization at the 7 or 8 positions, as the methyl groups are inert under standard amide coupling or esterification conditions.

Technical Documentation Hub

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31 linked technical documents
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